3-Ethoxy-4-nitropyridine 1-oxide
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Overview
Description
3-Ethoxy-4-nitropyridine 1-oxide is an organic compound with the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 3-position, a nitro group at the 4-position, and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-nitropyridine 1-oxide typically involves the nitration of 3-ethoxypyridine followed by oxidation. One common method includes the reaction of 3-ethoxypyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 4-position. The resulting 3-ethoxy-4-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the N-oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can participate in oxidation reactions, potentially forming higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: 3-Ethoxy-4-aminopyridine 1-oxide.
Substitution: Various substituted pyridine N-oxides depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-nitropyridine 1-oxide involves its interaction with molecular targets through its functional groups. The N-oxide group can participate in hydrogen bonding and coordination with metal ions, while the nitro group can engage in electron-withdrawing interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-nitropyridine: Lacks the N-oxide group, making it less reactive in certain contexts.
4-Nitropyridine N-oxide: Lacks the ethoxy group, affecting its solubility and reactivity.
3-Methoxy-4-nitropyridine 1-oxide: Similar structure but with a methoxy group instead of an ethoxy group, influencing its chemical properties.
Uniqueness
3-Ethoxy-4-nitropyridine 1-oxide is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both an ethoxy group and an N-oxide group allows for unique interactions and chemical transformations that are not possible with similar compounds .
Properties
IUPAC Name |
3-ethoxy-4-nitro-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-7-5-8(10)4-3-6(7)9(11)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSJIPMQBPJLMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704641 |
Source
|
Record name | 3-Ethoxy-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19349-73-6 |
Source
|
Record name | 3-Ethoxy-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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